Bis(4-hydroxybutyl) 4,4'-methylenebis(phenylcarbamate)
Overview
Description
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) is a chemical compound with the molecular formula C23H32N2O6. It is known for its applications in the synthesis of polyurethane elastomers, where it serves as a model compound for diol-linked methylene diphenyl diisocyanate (MDI) units .
Preparation Methods
The synthesis of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) typically involves the reaction of 4,4’-methylenebis(phenyl isocyanate) with 1,4-butanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) has several scientific research applications:
Chemistry: It is used as a model compound in the study of polyurethane elastomers, providing insights into the behavior of diol-linked MDI units.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) involves its interaction with specific molecular targets. In the context of polyurethane synthesis, it reacts with isocyanate groups to form urethane linkages, contributing to the material’s mechanical properties. The pathways involved include nucleophilic addition reactions, where the hydroxyl groups of the compound react with isocyanate groups to form stable urethane bonds .
Comparison with Similar Compounds
Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) can be compared with other similar compounds, such as:
4,4’-Methylenebis(phenyl isocyanate): A precursor in the synthesis of the compound.
1,4-Butanediol: Another precursor used in the synthesis.
Polyurethane elastomers: The final products in which the compound is used as a model.
The uniqueness of Bis(4-hydroxybutyl) 4,4’-methylenebis(phenylcarbamate) lies in its specific structure, which makes it an ideal model for studying diol-linked MDI units in polyurethane elastomers .
Properties
IUPAC Name |
4-hydroxybutyl N-[4-[[4-(4-hydroxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c26-13-1-3-15-30-22(28)24-20-9-5-18(6-10-20)17-19-7-11-21(12-8-19)25-23(29)31-16-4-2-14-27/h5-12,26-27H,1-4,13-17H2,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHODBHQIUSBKAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)NC(=O)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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